tert-Butyl (4-oxobutyl)carbamate
Overview
Description
Tert-Butyl (4-oxobutyl)carbamate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is commonly used in various areas of research and industry due to its unique chemical properties. The compound is known for its role as a protecting group in organic synthesis, particularly in the protection of amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-Butyl (4-oxobutyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 4-oxobutyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through distillation or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form tert-butyl (4-hydroxybutyl)carbamate.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of tert-butyl (4-hydroxybutyl)carbamate.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-Butyl (4-oxobutyl)carbamate is widely used in scientific research due to its versatility:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-oxobutyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions . This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-Butyl (4-oxobutyl)carbamate.
Benzyl carbamate: Another protecting group for amines, but with different deprotection conditions.
Phenyl carbamate: Used in similar applications but has different chemical properties.
Uniqueness: this compound is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Properties
IUPAC Name |
tert-butyl N-(4-oxobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h7H,4-6H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZDTEUFFZSQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573799 | |
Record name | tert-Butyl (4-oxobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84766-90-5 | |
Record name | tert-Butyl (4-oxobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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